1-isopropyl-3-(methoxymethyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(methoxymethyl)-1-propan-2-ylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-7(2)10-5-4-8(9-10)6-11-3/h4-5,7H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZQTDCMFWBQRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Current Research Landscape of Pyrazole Chemistry with Relevance to 1 Isopropyl 3 Methoxymethyl 1h Pyrazole
Significance of Pyrazole (B372694) Core in Modern Organic Synthesis and Biological Research
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in organic and medicinal chemistry. mdpi.commdpi.com Its structural motif is found in a multitude of compounds that exhibit a wide array of biological activities. This has established the pyrazole nucleus as a "privileged scaffold" in drug discovery. researchgate.net
Pyrazole derivatives are known to possess a broad spectrum of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, antiviral, anticancer, and antidepressant activities. mdpi.comontosight.aiorientjchem.org The presence of the pyrazole core in several FDA-approved drugs underscores its therapeutic importance. researchgate.net Notable examples include the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and the analgesic Difenamizole. nih.gov
Beyond medicine, pyrazole derivatives have found applications in agriculture as fungicides and insecticides, as well as in material science, where they are used in the development of dyes, UV stabilizers, and liquid crystals. mdpi.comresearchgate.net The versatility of the pyrazole ring stems from its aromatic nature and the presence of two nitrogen atoms, which can be substituted to fine-tune the molecule's electronic and steric properties. orientjchem.orgmdpi.com This adaptability makes it an invaluable building block for synthetic chemists aiming to create complex molecular architectures. mdpi.com
Evolution of Research Trends in Pyrazole Derivatization
The synthesis of pyrazole derivatives has evolved considerably since its inception. The classical Knorr synthesis, first reported in 1883, involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound and remains a fundamental method. mdpi.comnumberanalytics.com Another traditional approach is the [3+2] cycloaddition reaction between an alkyne and a diazo compound. rsc.orgchim.it
While these methods are effective, modern organic synthesis has driven the development of more efficient, selective, and environmentally benign protocols. Research trends have shifted towards innovative techniques that offer improved yields, shorter reaction times, and greater molecular diversity. mdpi.com Key advancements include:
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form the pyrazole product, offering high atom economy and operational simplicity. nih.govrsc.org
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating. mdpi.comnumberanalytics.com
Transition Metal-Catalyzed Reactions: Catalysts, particularly those based on palladium and copper, have enabled novel cross-coupling reactions for the functionalization of the pyrazole ring with high precision. numberanalytics.comorganic-chemistry.org
Photoredox Catalysis: This approach utilizes visible light to initiate reactions under very mild conditions, providing access to unique pyrazole derivatives. organic-chemistry.org
These modern strategies have expanded the toolkit available to chemists, allowing for the synthesis of highly substituted and complex pyrazole derivatives that were previously difficult to access. mdpi.comorganic-chemistry.org This ongoing innovation continues to fuel the discovery of new pyrazole-based compounds with enhanced properties for various applications.
Structural Features and Nomenclature Considerations of 1-isopropyl-3-(methoxymethyl)-1H-pyrazole
The compound this compound is a specific derivative of the pyrazole core, featuring distinct substituents that define its chemical identity and potential reactivity.
Pyrazole Core: The central feature is the five-membered aromatic ring containing two adjacent nitrogen atoms (N1 and N2).
1-isopropyl group: An isopropyl group, -CH(CH₃)₂, is attached to the nitrogen atom at position 1 of the pyrazole ring. This substituent increases the molecule's lipophilicity.
3-methoxymethyl group: A methoxymethyl group, -CH₂OCH₃, is attached to the carbon atom at position 3. This group introduces an ether linkage and can influence the compound's solubility and hydrogen bonding capabilities.
The systematic IUPAC name for this compound is 3-(methoxymethyl)-1-(propan-2-yl)-1H-pyrazole . chemicalregister.com The nomenclature specifies the positions of the substituents on the pyrazole ring.
Below is a data table summarizing the key chemical properties of this compound.
| Property | Data |
| IUPAC Name | 3-(methoxymethyl)-1-(propan-2-yl)-1H-pyrazole chemicalregister.com |
| Molecular Formula | C₈H₁₄N₂O |
| Molecular Weight | 154.21 g/mol |
| Structure | A pyrazole ring substituted with an isopropyl group at the N1 position and a methoxymethyl group at the C3 position. |
| General Appearance | Often a crystalline solid or oil, depending on purity. evitachem.com |
| Solubility | Expected to be soluble in common organic solvents and poorly soluble in water. evitachem.com |
Chemical Reactivity and Derivatization Studies of 1 Isopropyl 3 Methoxymethyl 1h Pyrazole
Electrophilic Aromatic Substitution Pathways
The pyrazole (B372694) ring is a π-excessive aromatic heterocycle, which makes it susceptible to electrophilic aromatic substitution. nih.gov Due to the electronic properties of the two adjacent nitrogen atoms, which decrease the electron density at the C3 and C5 positions, electrophilic attack occurs preferentially at the C4 position, which is the most electron-rich and nucleophilic carbon on the ring. nih.govpharmaguideline.comnih.gov
For 1-isopropyl-3-(methoxymethyl)-1H-pyrazole, the C4 position is the primary site for electrophilic substitution. Common electrophilic substitution reactions applicable to the pyrazole ring include nitration, halogenation, sulfonation, and formylation. pharmaguideline.comscribd.com The N1-isopropyl and C3-methoxymethyl groups primarily exert steric influence rather than strong electronic directing effects on the C4 position.
Table 1: Representative Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring
| Reaction | Reagent/Conditions | Electrophile | Expected Product at C4 |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 4-Nitro-1-isopropyl-3-(methoxymethyl)-1H-pyrazole |
| Bromination | N-Bromosuccinimide (NBS) | Br⁺ | 4-Bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole researchgate.net |
| Sulfonation | Fuming H₂SO₄ | SO₃ | This compound-4-sulfonic acid |
Nucleophilic Substitution Reactions of Pyrazole Derivatives
Direct nucleophilic substitution on the electron-rich pyrazole ring is generally unfavorable. chim.it Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring, and they preferentially occur at the C3 and C5 positions. nih.govnih.gov For this compound, which lacks such activating groups, direct nucleophilic attack on the ring carbons is not a primary reaction pathway.
However, nucleophilic substitution is highly relevant for derivatives of this compound. For instance, in highly nitrated pyrazoles, such as 1-methoxymethyl-3,4,5-trinitropyrazole, a nitro group at the C5 position can be readily displaced by various N-nucleophiles, including aliphatic amines and hydrazine (B178648) derivatives. researchgate.net This demonstrates that with appropriate activation, the pyrazole ring can undergo nucleophilic substitution.
Furthermore, the methoxymethyl substituent at the C3 position can itself be a site for nucleophilic substitution reactions, offering a route for further functionalization. evitachem.com
Functional Group Transformations Involving the Methoxymethyl Moiety
The methoxymethyl (MOM) group at the C3 position is an acetal (B89532) ether, which can serve as a protecting group for the corresponding hydroxymethyl functionality. This group is stable under many reaction conditions but can be selectively removed or transformed.
The most common transformation is the cleavage (deprotection) of the MOM ether to yield the corresponding alcohol, 1-isopropyl-1H-pyrazol-3-yl)methanol. This is typically achieved under acidic conditions using a variety of Brønsted or Lewis acids. wikipedia.org
Table 2: Conditions for Cleavage of Methoxymethyl (MOM) Ethers
| Reagent | Conditions | Reference |
|---|---|---|
| Brønsted Acids (e.g., HCl, TFA) | Aqueous or alcoholic solvent | wikipedia.org |
| Lewis Acids (e.g., BiCl₃) | Acetonitrile, room temperature | rsc.org |
Acid-catalyzed deprotection of a methoxymethyl group on a purine (B94841) nucleus, another nitrogen-containing heterocycle, has been documented as an effective transformation. researchgate.net Beyond cleavage, the ether linkage can also be targeted for other modifications, although deprotection remains the most synthetically utilized pathway for this moiety.
Alkylation and Acylation Reactions on the Pyrazole Nitrogen and Ring Carbons
While the N1 position of this compound is already substituted, the chemistry of N-alkylation and N-acylation is fundamental to understanding pyrazole reactivity. In unsymmetrically substituted 1H-pyrazoles, alkylation can produce a mixture of N1 and N2 regioisomers. mdpi.com The outcome is often governed by steric hindrance; bulkier substituents on the pyrazole ring tend to direct the incoming alkyl group to the less sterically hindered nitrogen atom. semanticscholar.org For example, the alkylation of 3-methyl-5-phenyl-1H-pyrazole results in a 2.5:1 ratio of N1 to N2 products, favoring the less sterically crowded N1 position. mdpi.com
Acylation reactions, using acyl halides or anhydrides, can occur at the ring carbons, typically following a metalation step. researchgate.net Directed ortho-metalation is a powerful tool for functionalizing the pyrazole ring. Using a strong base like n-butyllithium, the most acidic proton at the C5 position can be removed, generating a nucleophilic carbon species. encyclopedia.pub This intermediate can then react with various electrophiles, including alkyl halides or acylating agents, to introduce new substituents at the C5 position.
Table 3: General Pathways for Alkylation and Acylation
| Reaction Type | Position | Reagents | Intermediate | Product |
|---|---|---|---|---|
| C5-Alkylation | C5 | 1. n-BuLi2. R-X (Alkyl halide) | 5-Lithio-pyrazole | 5-Alkyl-1-isopropyl-3-(methoxymethyl)-1H-pyrazole |
Oxidation and Reduction Chemistry of this compound
The pyrazole ring is generally characterized by high stability towards both oxidation and reduction. pharmaguideline.com It is resistant to common oxidizing agents, and while side-chain substituents can be oxidized, the aromatic ring itself typically remains intact.
Similarly, the pyrazole ring is stable under many reductive conditions. Catalytic hydrogenation can reduce the ring, but this often requires harsh conditions. For this compound, the primary sites for oxidation or reduction would be the substituents. For instance, a related compound, 3-(methoxymethyl)-1-propyl-1H-pyrazole, is noted to undergo dehydrogenation under oxidative conditions, suggesting that the alkyl or methoxymethyl groups could be reactive sites depending on the reagents used. evitachem.com Specific studies on the oxidation and reduction of this compound are not widely documented, but its reactivity is expected to align with the general stability of the N-alkyl pyrazole core.
Computational and Theoretical Investigations of 1 Isopropyl 3 Methoxymethyl 1h Pyrazole
Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in exploring the electronic structure and stability of pyrazole (B372694) derivatives. researchgate.netresearchgate.net These calculations can determine the optimized molecular geometry, vibrational frequencies, and electronic properties of a molecule. researchgate.net For instance, DFT methods like B3LYP are commonly used to calculate the ideal molecular shape and predict infrared (IR) and Raman spectra. researchgate.net
The electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial in understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule; a larger gap suggests higher stability. researchgate.net These calculations also reveal the distribution of electron density, which can be visualized using molecular electrostatic potential (MEP) maps to identify nucleophilic and electrophilic sites within the molecule. researchgate.netdntb.gov.ua Natural Bond Orbital (NBO) analysis is another technique used to study charge transfer and electron density within the molecule. researchgate.netdntb.gov.ua
Table 1: Illustrative Electronic Properties of a Pyrazole Derivative Calculated by DFT
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability and reactivity. |
| Dipole Moment | 2.5 D | Measures the polarity of the molecule. |
Note: The data in this table is illustrative for a generic pyrazole derivative and not specific to 1-isopropyl-3-(methoxymethyl)-1H-pyrazole.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of molecules, which in turn influences their biological activity. For flexible molecules like this compound, which has rotatable bonds, multiple conformations can exist. Computational methods can be used to identify the most stable conformations by calculating their relative energies. nih.gov
Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time. nih.gov By simulating the movement of atoms and molecules, MD can reveal how a molecule like this compound might change its shape and interact with its environment, such as a solvent or a biological receptor. nih.govresearchgate.net These simulations are crucial for understanding the dynamic nature of ligand-receptor interactions. nih.gov The stability of a protein-ligand complex can be assessed through MD simulations by analyzing parameters like the root mean square deviation (RMSD) over the simulation time. researchgate.net
Reaction Pathway Analysis and Mechanistic Elucidation through Computational Methods
Computational chemistry plays a vital role in elucidating reaction mechanisms and predicting reaction pathways. nih.govnih.gov For the synthesis of pyrazole derivatives, computational studies can model the reaction steps, identify transition states, and calculate activation energies. nih.govmdpi.com This information helps in understanding why a particular reaction product is formed and can guide the optimization of reaction conditions. nih.gov
For example, in cycloaddition reactions used to form pyrazole rings, theoretical calculations can predict the regioselectivity of the reaction. nih.gov By comparing the activation energies of different possible reaction pathways, the most favorable pathway can be determined. mdpi.com Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a calculated transition state connects the reactants and products of a specific reaction step. researchgate.net
In Silico Screening and Ligand-Receptor Interaction Studies
In silico screening and molecular docking are powerful computational techniques used in drug discovery to predict the binding affinity and interaction of small molecules with biological targets like proteins. nih.govresearchgate.net These methods are widely applied to pyrazole derivatives due to their pharmacological importance. nih.govresearchgate.net
Molecular docking simulations place a ligand (e.g., a pyrazole derivative) into the binding site of a receptor and calculate a docking score, which estimates the binding affinity. nih.govresearchgate.net The results of these simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor. researchgate.netscispace.com This information is crucial for understanding the basis of a molecule's biological activity and for designing more potent analogs. biointerfaceresearch.com
Table 2: Illustrative Molecular Docking Results for a Pyrazole Derivative with a Target Protein
| Parameter | Value | Description |
| Binding Affinity | -8.5 kcal/mol | Estimated free energy of binding. A more negative value indicates stronger binding. |
| Hydrogen Bonds | 2 | Number of hydrogen bonds formed with the receptor's amino acid residues. |
| Key Interacting Residues | TYR 23, LYS 45 | Specific amino acids in the receptor's binding site that interact with the ligand. |
| Inhibition Constant (Ki) | 1.2 µM | Calculated inhibition constant based on the binding affinity. |
Note: The data in this table is illustrative for a generic pyrazole derivative and not specific to this compound.
Theoretical Prediction of Reactivity Profiles
Theoretical methods can predict the reactivity of molecules by calculating various reactivity descriptors. researchgate.net These descriptors, often derived from DFT calculations, help in understanding which parts of a molecule are more likely to participate in chemical reactions.
Local reactivity descriptors, such as Fukui functions, can identify the most electrophilic and nucleophilic sites in a molecule. researchgate.net This is particularly useful for predicting the outcome of reactions where multiple reactive sites are present. researchgate.net The molecular electrostatic potential (MEP) map also provides a visual guide to the reactive regions of a molecule, with areas of negative potential indicating likely sites for electrophilic attack and areas of positive potential indicating sites for nucleophilic attack. researchgate.netdntb.gov.ua These theoretical predictions of reactivity are valuable for designing new synthetic routes and for understanding the metabolic fate of molecules. mdpi.com
Exploration of in Vitro Biological Activities and Mechanistic Insights
Antimicrobial Properties: Antibacterial and Antifungal Activities in vitro
Investigation of Minimum Inhibitory Concentrations (MIC)
The potency of antimicrobial agents is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. Numerous studies have determined the MIC values for various pyrazole (B372694) derivatives against clinically relevant pathogens. For example, some novel pyrazole analogues have demonstrated significant antibacterial activity against Escherichia coli and Streptococcus epidermidis with MIC values as low as 0.25 μg/mL. nih.gov Similarly, high antifungal activity has been observed, with certain derivatives showing an MIC of 1 μg/mL against Aspergillus niger. nih.gov
The table below presents MIC values for several pyrazole derivatives against various microorganisms, illustrating the potential of this chemical class.
| Compound Type | Microorganism | MIC (μg/mL) | Reference |
| Pyrazole Derivative 3 | Escherichia coli | 0.25 | nih.gov |
| Pyrazole Derivative 4 | Streptococcus epidermidis | 0.25 | nih.gov |
| Pyrazole Derivative 2 | Aspergillus niger | 1 | nih.gov |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | S. aureus strains | 1 - 8 | |
| N-Benzoic acid derived pyrazole hydrazones | A. baumannii | 4 | |
| Thiazolidinone-clubbed pyrazoles | E. coli | 16 |
Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy
Structure-Activity Relationship (SAR) studies are crucial for optimizing the antimicrobial potency of pyrazole derivatives. Research has shown that the type and position of substituents on the pyrazole ring dramatically influence biological activity. For instance, the presence of lipophilic groups like chloro- and bromo-substituents has been shown to increase antimicrobial activity. mdpi.com One study concluded that compounds featuring a pyrazole-1-carbothiohydrazide unit displayed higher activity than those with a pyrazolyl thiadiazine structure, and the presence of a free carbothiohydrazide moiety further enhanced this effect. The introduction of electron-donating groups on an attached aromatic ring also correlated with increased activity. nih.gov These insights are vital for the rational design of new, more effective pyrazole-based antimicrobial agents.
Antioxidant Activity in vitro and Mechanistic Pathways
Many pyrazole derivatives have been identified as potent antioxidant agents, capable of mitigating oxidative stress, which is implicated in numerous chronic diseases. researchgate.netresearchgate.net Their antioxidant potential is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), and superoxide (B77818) radical scavenging assays. researchgate.net
The mechanism of action for the antioxidant effects of pyrazoles often involves direct radical scavenging, thereby preventing cellular damage from reactive oxygen species (ROS). researchgate.net Some pyrazoles function as inhibitors of pro-oxidative enzymes like 15-lipoxygenase (15-LOX), which catalyzes the peroxidation of polyunsaturated fatty acids. researchgate.net SAR studies have indicated that the presence of amino and hydroxyl groups on the pyrazole nucleus is important for antioxidant activity. researchgate.net Furthermore, certain pyrazole derivatives have been shown to inhibit superoxide anion production, lipid peroxidation, and NADPH oxidase activity in human platelets, demonstrating a protective effect against oxidative stress. smolecule.comresearchgate.net
Anti-inflammatory Effects in vitro and Relevant Molecular Targets
The pyrazole scaffold is famously represented in the anti-inflammatory drug Celecoxib, highlighting the profound potential of this class of compounds in managing inflammation. mdpi.commdpi.com The anti-inflammatory mechanisms of pyrazole derivatives are often linked to their ability to inhibit key enzymes in the inflammatory cascade. researchgate.net
The primary molecular targets include cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is overexpressed during inflammation. semanticscholar.org Many pyrazole derivatives exhibit selective inhibition of COX-2 over the constitutive COX-1, which is associated with a reduced risk of gastrointestinal side effects. semanticscholar.orgnih.gov For example, the derivative FR140423 was found to be 150 times more selective for COX-2 than COX-1. nih.gov Other targets include 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes. mdpi.com By inhibiting these enzymes, pyrazole compounds can effectively reduce the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
The following table summarizes the in vitro inhibitory activity of selected pyrazole derivatives against COX enzymes.
| Compound Class | Target | IC50 | Selectivity Index (COX-1/COX-2) | Reference |
| Diarylpyrazole Derivative 4b | COX-2 | 0.017 µM | - | semanticscholar.org |
| Diarylpyrazole Derivative 4d | COX-2 | 0.098 µM | 54.85 | semanticscholar.org |
| FR140423 | COX-2 | - | 150 | nih.gov |
| Pyrazole Derivative | COX-2 | 0.73 µM | - | researchgate.net |
In Vitro Anticancer/Cytotoxic Activity Against Defined Cell Lines
A significant body of research has been dedicated to exploring the anticancer potential of pyrazole derivatives, revealing their cytotoxic activity against a wide range of human cancer cell lines. ijpsr.infomdpi.comnih.gov These compounds have shown efficacy against cancers of the breast (MCF-7, MDA-MB-231), prostate (DU145), lung (A549), and colon (HCT-116), among others. nih.govrsc.orgekb.eg
The potency of these compounds is often expressed by their half-maximal inhibitory concentration (IC50), with some derivatives exhibiting activity in the low micromolar and even nanomolar range. rsc.orgekb.eg For example, certain 1,3,5-trisubstituted-1H-pyrazole derivatives showed significant cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 3.9 to 35.5 μM. rsc.org A novel pyrazole, designated PTA-1, was found to be cytotoxic at low micromolar concentrations across 17 different human cancer cell lines. nih.govnih.gov
The table below showcases the cytotoxic activity of various pyrazole derivatives against selected cancer cell lines.
| Compound Class/Name | Cell Line | Activity (IC50/GI50) | Reference |
| Pyrazole Derivative 5a | MCF-7 (Breast) | 14 µM | nih.gov |
| Methoxy Pyrazole Derivative 3d | MCF-7 (Breast) | 10 µM | nih.gov |
| Methoxy Pyrazole Derivative 3e | MCF-7 (Breast) | 12 µM | nih.gov |
| 1,3,5-Trisubstituted Pyrazoles | MCF-7 (Breast) | 3.9–35.5 μM | rsc.org |
| Spiro-indoline-pyrazolo[3,4-b]pyridine 7f | Full Panel (NCI) | GI50 (MG-MID) = 12.20 µM | ekb.eg |
| PTA-1 | Jurkat (Leukemia) | CC50 = 0.32 µM | nih.gov |
Cellular Mechanism of Action Studies (e.g., Apoptosis Activation, Enzyme Inhibition)
The anticancer effects of pyrazole derivatives are mediated through various cellular mechanisms, with the induction of apoptosis (programmed cell death) being a prominent pathway. rsc.orgnih.gov Studies have shown that these compounds can trigger apoptosis by activating key proteins in both the intrinsic and extrinsic pathways. rsc.org
Mechanistic investigations have revealed that pyrazole derivatives can lead to:
Activation of Caspases: Treatment with pyrazoles has been shown to increase the activity of executioner caspases, such as caspase-3 and caspase-7, which are critical for dismantling the cell during apoptosis. nih.govnih.gov
Modulation of Apoptotic Regulators: Certain pyrazoles act as inhibitors of anti-apoptotic proteins like Bcl-2, while promoting the activity of pro-apoptotic proteins like Bax and p53. rsc.org
Cell Cycle Arrest: Some derivatives cause cancer cells to arrest in specific phases of the cell cycle, such as the G2/M phase, preventing them from proliferating. nih.govnih.govekb.eg
Enzyme Inhibition: A key mechanism for many anticancer pyrazoles is the inhibition of enzymes crucial for cancer cell growth and survival. This includes the inhibition of tubulin polymerization, which disrupts the mitotic spindle and halts cell division, and the inhibition of various protein kinases that are often dysregulated in cancer. nih.govnih.govekb.eg
DNA Damage: Some 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to induce DNA damage, causing genotoxic stress that can lead to cell death. rsc.org
Structure-Activity Relationship (SAR) in Cytotoxicity
The relationship between the chemical structure of pyrazole derivatives and their cytotoxic activity is a critical area of investigation for developing new therapeutic agents. Studies on various pyrazole compounds have revealed that the nature and position of substituents on the pyrazole ring significantly influence their effectiveness against cancer cell lines.
For instance, in a study evaluating new pyrazole derivatives against the A549 human lung cancer cell line, the cytotoxic activity was found to be highly dependent on the specific chemical moieties attached to the core pyrazole structure. nih.gov It was observed that different substitutions led to a range of potencies, with some compounds demonstrating significant decreases in cell viability. nih.gov This highlights the importance of the substituents in conferring cytotoxic properties to the pyrazole scaffold.
The general principle of structure-activity relationships (SAR) in pyrazole derivatives suggests that modifications to the substituents can modulate the compound's interaction with biological targets, thereby affecting its cytotoxic profile. Factors such as the presence of electron-withdrawing or electron-donating groups, the size and lipophilicity of the substituents, and their ability to form hydrogen bonds can all play a role in the compound's activity. researchgate.net For example, research on a series of 3-Aryl-4-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitriles indicated that the type of substituent on the aryl ring had a notable impact on their biological activities. researchgate.net While specific SAR data for 1-isopropyl-3-(methoxymethyl)-1H-pyrazole is not detailed in the provided results, the broader findings for the pyrazole class underscore the potential for fine-tuning its cytotoxic effects through structural modifications.
| Compound Class | Cell Line | Key SAR Observation |
| Pyrazole Derivatives | A549 (Human Lung Cancer) | Cytotoxicity is highly dependent on the specific substituents on the pyrazole ring. nih.gov |
| 3-Aryl-4-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitriles | Not Specified | The nature of the substituent on the aryl ring influences biological activity. researchgate.net |
Nematicidal Activity in vitro
The potential of pyrazole compounds as nematicidal agents has been explored, with studies indicating that certain derivatives exhibit activity against plant-parasitic nematodes. Research on 3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide compounds, which share a similar isopropyl-pyrazole core with this compound, has shown moderate activity against Meloidogyne incognita at a concentration of 10 ppm. connectjournals.com This suggests that the pyrazole scaffold can serve as a basis for the development of new nematicides.
The mechanism of action for some of these compounds is thought to involve the inhibition of succinate (B1194679) dehydrogenase, a key enzyme in the mitochondrial electron transport chain. connectjournals.com Molecular docking studies have supported this hypothesis by showing interactions between pyrazole derivatives and this enzyme. connectjournals.com While direct studies on the nematicidal activity of this compound were not found, the activity of structurally related compounds provides a rationale for its potential in this area. The broader class of maleimide (B117702) derivatives has also shown potent nematicidal activity against M. incognita, indicating that various chemical scaffolds are being investigated for this purpose. nih.gov
| Compound Class | Nematode Species | Activity Level | Potential Mechanism |
| 3-isopropyl-1-methyl-1H-pyrazole-5-carboxamides | Meloidogyne incognita | Moderate at 10 ppm connectjournals.com | Succinate dehydrogenase inhibition connectjournals.com |
| Maleimide derivatives | Meloidogyo incognita | Potent (EC50 values in the mg/L range) nih.gov | Not specified |
Pharmacophore Modeling and Prediction of Bioactivity
Following a comprehensive search of scientific literature and chemical databases, no specific studies detailing the pharmacophore modeling or the prediction of bioactivity for the compound this compound were identified. While the broader class of pyrazole derivatives has been the subject of extensive computational research, including pharmacophore analysis to predict interactions with various biological targets such as kinases and other enzymes, this particular molecule does not appear to have been individually investigated in published literature.
Pharmacophore modeling is a computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target and exert a particular biological effect. This modeling helps in the design of new molecules with potentially higher potency and selectivity.
Similarly, the prediction of bioactivity involves using computational models, often based on the chemical structure of a compound, to forecast its likely biological effects and potential targets. These predictive studies are crucial for prioritizing compounds for further experimental testing.
The absence of such specific data for this compound means that no detailed research findings or data tables related to its pharmacophore features or predicted bioactivities can be provided at this time. Further research and dedicated computational studies would be required to elucidate these specific characteristics for this compound.
Role As a Synthetic Intermediate and Scaffold in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Heterocyclic Systems
The inherent reactivity of the pyrazole (B372694) ring system makes 1-isopropyl-3-(methoxymethyl)-1H-pyrazole an ideal starting point for the synthesis of fused heterocyclic systems. Pyrazole derivatives are frequently used to construct bicyclic structures of significant pharmacological importance, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. derpharmachemica.comnih.gov These fused systems are bioisosteres of purines and have been extensively investigated as inhibitors of protein kinases, which are crucial targets in cancer therapy. nih.govresearchgate.net
The synthesis of these complex systems often begins with a functionalized pyrazole. For instance, creating a pyrazolo[3,4-d]pyrimidine core, a key scaffold in many anticancer agents, typically requires a pyrazole with an amino group at the C5 position and a cyano or ester group at the C4 position. researchgate.netnih.govsemanticscholar.org Starting with this compound, synthetic chemists can introduce these necessary functionalities onto the pyrazole ring before performing the cyclization reaction to form the second ring. The isopropyl and methoxymethyl groups remain as integral parts of the final molecule, influencing its solubility, metabolic stability, and interaction with biological targets. nih.gov
Similarly, the pyrazolo[1,5-a]pyrimidine (B1248293) framework, present in several approved and clinical-trial-phase drugs, is commonly synthesized via the cyclization of 5-aminopyrazole derivatives with β-dicarbonyl compounds or their equivalents. nih.govnih.gov By using this compound as the initial substrate, chemists can elaborate it into the required 5-amino-pyrazole intermediate, thereby incorporating the specific N1-isopropyl and C3-methoxymethyl substitution into the final fused heterocyclic product. This strategy allows for the systematic modification of the scaffold to optimize its biological activity. rsc.orgsemanticscholar.org
Scaffold for Ligand Development and Materials Science Applications
The pyrazole ring is a privileged scaffold not only in medicine but also in coordination chemistry and materials science. The two adjacent nitrogen atoms in the pyrazole ring can act as effective coordination sites for a wide variety of metal ions. This property allows this compound to serve as a foundational scaffold for the design of novel ligands.
The substituents at the N1 and C3 positions play a crucial role in tuning the properties of the resulting metal complexes. The bulky isopropyl group at the N1 position can provide steric hindrance around a metal center, influencing the complex's geometry, stability, and catalytic activity. The methoxymethyl group at C3, with its ether oxygen, offers an additional potential coordination site, enabling the formation of bidentate or even polydentate ligands. These features are highly desirable in the development of catalysts for organic synthesis and in the construction of metal-organic frameworks (MOFs) and other coordination polymers with interesting magnetic, optical, or porous properties.
Furthermore, pyrazole-based compounds have been investigated for their applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. The electronic properties of the pyrazole ring can be modulated by its substituents. The electron-donating character of the alkyl and alkoxyalkyl groups on this compound can be leveraged in the design of new organic electronic materials. By incorporating this pyrazole unit into larger conjugated systems, it is possible to fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is critical for efficient charge transport and light emission in electronic devices.
Building Block for Functionalized Pyrazole Derivatives
One of the most powerful applications of this compound is its use as a building block that can be selectively modified to generate a library of new, more complex pyrazole derivatives. The pyrazole ring is amenable to various post-synthesis functionalization reactions, allowing for the introduction of diverse chemical groups at specific positions. rsc.org
The C4 and C5 positions of the pyrazole ring are particularly accessible for modification. Electrophilic substitution reactions, such as halogenation (e.g., bromination or iodination), can selectively introduce a handle at the C4 position. acs.org Alternatively, deprotonation using a strong base like n-butyllithium (n-BuLi) can generate a lithiated intermediate, which can then react with a wide range of electrophiles to install new functional groups at the C5 position. acs.orgrsc.org This regioselective functionalization is a key strategy for creating molecular diversity from a common starting material. rsc.orgrsc.org
For example, iodination of the pyrazole ring can provide a precursor for cross-coupling reactions like the Suzuki-Miyaura or Sonogashira reactions, enabling the formation of new carbon-carbon bonds and the synthesis of complex biaryl or alkynyl-substituted pyrazoles. rsc.org The ability to introduce functional groups such as boronic esters, aldehydes, or carboxylic acids opens up a vast chemical space for exploration. acs.org Starting with this compound ensures that every new derivative retains the original substitution pattern, allowing for a systematic investigation of structure-activity relationships in drug discovery or the fine-tuning of properties for materials science applications. A related derivative, 1-isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole, highlights the utility of pyrazole boronic esters as versatile intermediates. chemspider.com
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 1 Isopropyl 3 Methoxymethyl 1h Pyrazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined.
While specific experimental data for 1-isopropyl-3-(methoxymethyl)-1H-pyrazole is not available in the cited public literature, a theoretical analysis allows for the prediction of its characteristic NMR spectral features.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The isopropyl group would produce a septet for the single methine proton and a doublet for the six equivalent methyl protons. The methoxymethyl group would show two singlets, one for the methylene (B1212753) protons and another for the methyl protons. The pyrazole (B372694) ring itself would contribute two signals, likely doublets, for the two aromatic protons at positions 4 and 5.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| CH(CH₃)₂ | 4.4 - 4.8 | Septet | 1H |
| CH(CH₃)₂ | 1.4 - 1.6 | Doublet | 6H |
| CH₂OCH₃ | 4.5 - 4.7 | Singlet | 2H |
| OCH₃ | 3.3 - 3.5 | Singlet | 3H |
| Pyrazole H-4 | 6.1 - 6.3 | Doublet | 1H |
¹³C NMR Spectroscopy
Complementing the proton data, the ¹³C NMR spectrum would provide a signal for each unique carbon atom in this compound. This includes two signals for the isopropyl group, two for the methoxymethyl substituent, and three for the pyrazole ring carbons.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH(CH₃)₂ | 50 - 55 |
| CH(CH₃)₂ | 22 - 25 |
| CH₂OCH₃ | 65 - 70 |
| OCH₃ | 58 - 62 |
| Pyrazole C-3 | 150 - 155 |
| Pyrazole C-4 | 105 - 110 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the various bond vibrations.
Key expected absorptions would include C-H stretching vibrations from the alkyl groups and the pyrazole ring, C-N and C=N stretching from the pyrazole ring, and a prominent C-O stretching band from the methoxymethyl ether linkage.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| C-H stretch (sp³) | 2970 - 2850 |
| C-H stretch (sp²) | 3100 - 3000 |
| C=N stretch (pyrazole) | 1600 - 1550 |
| C-N stretch (pyrazole) | 1400 - 1350 |
Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and, through high-resolution techniques (HRMS), its exact molecular formula.
Mass Spectrometry (MS)
In a standard mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would provide further structural information, with characteristic losses of fragments such as the isopropyl group or the methoxymethyl group.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound (C₈H₁₄N₂O), the calculated exact mass would be compared to the experimentally measured value to confirm the molecular formula with a high degree of confidence.
Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z (Nominal Mass) | Predicted m/z (Exact Mass - HRMS) |
|---|---|---|
| [M]⁺ | 154 | 154.11061 |
| [M - CH(CH₃)₂]⁺ | 111 | 111.05584 |
Elemental Analysis for Purity and Composition Verification
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This technique is crucial for verifying the purity of a synthesized sample and for confirming its empirical and molecular formula. The experimentally determined percentages of C, H, and N for a pure sample of this compound should align closely with the theoretically calculated values.
Theoretical Elemental Composition of this compound (C₈H₁₄N₂O)
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 62.31 |
| Hydrogen (H) | 9.15 |
| Nitrogen (N) | 18.17 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-isopropyl-3-(methoxymethyl)-1H-pyrazole, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via cyclization of β-dicarbonyl precursors containing hydrazo groups. For example, azopyrazole intermediates (e.g., 4-azopyrazole derivatives) are reduced using hydrazine hydrate in ethanol with a palladium-on-charcoal catalyst, achieving yields up to 75% . Acylation of aminopyrazoles with acetic anhydride in diethyl ether at 0–5°C further functionalizes the core structure, yielding acetamide derivatives (e.g., 64% yield for N-(5-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-4-yl)acetamide). Optimization involves adjusting solvent polarity, reaction time, and stoichiometric ratios of reagents.
Q. How can spectroscopic techniques (NMR, UV) confirm the structure of this compound derivatives?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on substituent effects. For example, methoxymethyl groups show signals at δ 3.34–4.36 ppm (CH2 and CH3) in DMSO-d6, while NH protons appear at δ 9.64–13.19 ppm. Acylated derivatives exhibit CH3 signals at δ 2.02–2.05 ppm .
- UV Spectroscopy : Pyrazole rings absorb at ~205–250 nm, while N=N bonds in azopyrazole intermediates show absorption at 364 nm .
Q. What solvents and catalysts are effective for N-acylation of pyrazole derivatives?
- Methodological Answer : Absolute diethyl ether minimizes side reactions during acylation. Palladium-on-charcoal (5–10% loading) in ethanol is optimal for catalytic reductions. For example, a twofold molar excess of acetic anhydride relative to aminopyrazole ensures complete N-acylation .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological interactions of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to analyze electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in reactions .
- Molecular Docking : Dock the compound into protein targets (e.g., Human Serum Albumin) using AutoDock Vina. Set grid parameters to cover the binding site (e.g., 60 × 60 × 60 Å) and validate with experimental binding affinities .
Q. How do substituent variations (e.g., halogens, methoxymethyl) influence the stability and reactivity of pyrazole derivatives?
- Methodological Answer : Electron-withdrawing groups (e.g., bromophenyl) increase thermal stability (mp 185–186°C vs. 165–166°C for chlorophenyl analogs) due to enhanced resonance stabilization. Methoxymethyl groups enhance solubility in polar solvents, affecting recrystallization efficiency .
Q. What strategies resolve contradictions in spectral data for structurally similar pyrazole analogs?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings. For example, distinguish methoxymethyl CH2/CH3 groups from isopropyl protons .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., C8H14N2O for methoxymethyl derivatives) to rule out isomeric impurities .
Q. How can reaction pathways be modified to synthesize disulfide-linked pyrazole dimers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
